1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-9-26(22,23)19-20-17-7-5-6-8-18(17)21(19)13-14-10-15(24-2)12-16(11-14)25-3/h5-8,10-12H,4,9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUDKQJHZFIPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole core is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with aldehydes or carboxylic acids. For example, Method A employs o-phenylenediamine and trifluoroacetic acid in DMSO at 120°C for 12 hours, achieving 74% yield of unsubstituted benzimidazole. Method B utilizes sodium metabisulfite (Na₂S₂O₅) in ethanol to facilitate oxidative cyclization, producing 2-substituted benzimidazoles in 62–72% yields.
Table 1: Comparison of Benzimidazole Core Synthesis Methods
| Method | Reactants | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| A | o-Phenylenediamine + RCHO | TFA/DMSO | 120°C | 74 |
| B | o-Phenylenediamine + RCOOH | Na₂S₂O₅/EtOH | Reflux | 62–72 |
Alternative Routes Using Formamide and HCl
A one-pot synthesis involving formamide and 70% HCl at 100°C for 1 hour generates 2-unsubstituted benzimidazoles in >90% yields. While efficient, this method requires careful pH adjustment during workup to isolate the product.
Introduction of the Propylsulfonyl Group
Sulfonation Using Chlorosulfonic Acid
Sulfonation at the benzimidazole C2 position is achieved via electrophilic substitution. Method C involves treating 1H-benzo[d]imidazole with chlorosulfonic acid at 0°C for 1 hour, followed by reaction with propane-1-thiol to form the sulfhydryl intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the propylsulfonyl group with 85% efficiency.
Direct Sulfonyl Chloride Alkylation
Method D bypasses intermediate steps by reacting 2-chlorosulfonyl-benzimidazole with propylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This Grignard approach achieves 78% yield but requires stringent anhydrous conditions.
Table 2: Sulfonation Method Efficacy
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| C | ClSO₃H → H₂O₂/AcOH | 0°C → RT | 85 |
| D | ClSO₂-Benzimidazole + PrMgBr | THF, −78°C | 78 |
Alkylation with 3,5-Dimethoxybenzyl Moieties
Nucleophilic Substitution
The 3,5-dimethoxybenzyl group is introduced via SN2 reaction using 3,5-dimethoxybenzyl chloride and sodium hydride (NaH) in dimethylacetamide (DMAC). Method E operates at 60°C for 6 hours, achieving 70% yield. Excess NaH (3 equiv.) ensures complete deprotonation of the benzimidazole N1 position.
Ullmann-Type Coupling
Method F employs copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in toluene at 110°C. This coupling between 2-(propylsulfonyl)benzimidazole and 3,5-dimethoxybenzyl bromide affords the target compound in 65% yield.
Purification and Analytical Validation
Crystallization Techniques
Final products are purified via recrystallization from methanol/ethyl acetate (1:3 v/v), yielding white crystalline solids with >95% purity. Hydrochloride salt formation enhances water solubility, facilitating biological testing.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) of the target compound displays characteristic signals: δ 3.72 (s, 6H, OCH₃), 3.89 (t, 2H, SO₂CH₂), 5.21 (s, 2H, NCH₂Ar). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 387.1245 (calc. 387.1248 for C₁₉H₂₁N₂O₄S).
Scalability and Practical Considerations
- Cost Efficiency : Sodium metabisulfite (Method B) is preferable to expensive oxidizing agents like benzoquinone.
- Safety : Chlorosulfonic acid (Method C) requires ice-cooled conditions to control exothermic reactions.
- Green Chemistry : Ethanol (Method B) offers an environmentally benign alternative to DMSO or DMAC.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including those similar to 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial activity. A study reported that certain benzimidazole derivatives demonstrated high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 1 µg/mL for some compounds .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3ao | Staphylococcus aureus | < 1 |
| 3aq | Staphylococcus aureus | < 1 |
| 3aa | Escherichia coli | < 5 |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways. For instance, specific derivatives exhibited IC50 values indicating potent inhibition compared to standard drugs like diclofenac .
Table 2: Enzyme Inhibition Potency of Benzimidazole Derivatives
| Compound ID | Enzyme Target | IC50 (nM) |
|---|---|---|
| 136 | COX-1 | 0.1664 |
| 137 | COX-2 | 0.0370 |
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory properties of related benzimidazole compounds. For example, one study reported a significant reduction in edema volume in animal models treated with specific benzimidazole derivatives .
Table 3: Anti-inflammatory Efficacy of Benzimidazole Derivatives
| Compound ID | Treatment Dose (mg/kg) | Reduction in Edema (%) |
|---|---|---|
| 148 | 20 | 92.7 |
| 149 | 20 | 91.5 |
Case Studies and Research Findings
Several studies have documented the efficacy of benzimidazole derivatives in various therapeutic contexts:
- Antibacterial Studies : A comprehensive review highlighted the synthesis of numerous benzimidazole derivatives with notable antibacterial properties against multi-drug resistant strains .
- Inflammation Models : Research demonstrated that compounds derived from benzimidazoles showed promising results in reducing inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
- Gastric Ulcer Protection : Some derivatives were evaluated for their ability to protect against gastric ulcers induced by ethanol in rat models, showing significant ulcer inhibition rates compared to standard treatments like omeprazole .
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and related compounds:
Structural and Functional Analysis
Substituent Effects on Bioactivity :
- The propylsulfonyl group in the target compound may confer higher oxidative stability and stronger hydrogen-bonding capacity compared to the sulfanyl group in ’s compound . Sulfonyl derivatives are often more resistant to metabolic degradation than thioethers, enhancing their pharmacokinetic profiles.
- The 3,5-dimethoxybenzyl substituent is shared with the imidazole derivative in , which demonstrated utility in metal-ion sensing . This suggests the target compound could similarly act as a ligand or sensor.
In contrast, triazole-imidazole hybrids (e.g., C1 in ) employ one-pot condensation of benzil, aldehydes, and diaminotriazole under catalytic conditions .
Biological Activities: Compounds with sulfonyl or thioether groups (e.g., ) are less explored for antimicrobial activity compared to triazole-imidazole hybrids (), which showed broad-spectrum antifungal and antibacterial effects .
Biological Activity
The compound 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 319.39 g/mol
- IUPAC Name : 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
The structure of the compound features a benzimidazole core with a propylsulfonyl group and a dimethoxybenzyl moiety, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.
- Mechanism of Action : The compound is believed to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of cancer cell proliferation .
- Case Study : A study involving a panel of 60 human cancer cell lines revealed that compounds similar to 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole exhibited strong binding affinity to DNA, stabilizing AT-rich sequences and enhancing cytotoxicity against cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.003 | Topoisomerase I inhibition |
| A375 | 0.016 | DNA binding and stabilization |
| MCF-7 | 0.025 | Apoptosis induction via DNA damage |
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial activity against various pathogens. The compound may possess properties that inhibit bacterial growth.
- Study Findings : Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is also noteworthy. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Mechanism : The anti-inflammatory effects are hypothesized to result from the inhibition of pro-inflammatory cytokine production and modulation of signaling pathways such as NF-kB .
Structure-Activity Relationship (SAR)
Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity. Modifications on the benzyl or sulfonyl groups can significantly influence the efficacy and selectivity of these compounds.
- Key Findings :
- Substituents on the benzyl group enhance binding affinity to target proteins.
- Propylsulfonyl modifications improve solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. First, the imidazole core is functionalized via nucleophilic substitution or cross-coupling. For sulfonylation, propylsulfonyl chloride reacts with the imidazole intermediate under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reflux in anhydrous dichloromethane or THF at 40–60°C for 6–12 hours is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize molar ratios (e.g., 1:1.2 for sulfonyl chloride:imidazole) to minimize side products like disulfonylated derivatives .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Techniques :
- X-ray crystallography for unambiguous confirmation of molecular geometry (e.g., torsion angles between the dimethoxybenzyl and imidazole groups). Similar compounds show coplanar arrangements in crystal lattices, stabilizing π-π interactions .
- NMR spectroscopy : Use - and -NMR to verify substituent positions. The 3,5-dimethoxybenzyl group typically shows two singlet peaks for methoxy protons at ~3.8 ppm and aromatic protons at ~6.5 ppm .
- Mass spectrometry (HRMS) for molecular weight validation (±0.001 Da accuracy) .
Q. What are the thermal and chemical stability profiles of this compound under standard laboratory conditions?
- Stability Analysis :
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (likely >250°C based on analogous sulfonylated imidazoles) .
- Hygroscopicity Testing : Store in desiccators; sulfonyl groups may hydrolyze in humid environments. Use Karl Fischer titration to quantify moisture uptake .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?
- Computational Insights : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing sulfonyl group lowers LUMO energy, enhancing electrophilic reactivity. Methoxy groups donate electron density, modulating charge distribution .
- Experimental Validation : Cyclic voltammetry can quantify redox potentials, correlating with DFT predictions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anti-inflammatory effects)?
- Data Reconciliation :
- Dose-Response Studies : Test across a concentration range (0.1–100 µM) to identify non-linear effects. For example, low doses may inhibit bacterial growth (MIC <10 µM), while higher doses induce cytotoxicity .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to decouple mechanisms from broad-spectrum antimicrobial effects .
Q. How can structure-activity relationships (SAR) be explored to improve target selectivity?
- SAR Workflow :
Analog Synthesis : Modify the sulfonyl chain length (e.g., ethyl vs. propyl) or methoxy substituent positions .
Biological Screening : Compare IC values against related targets (e.g., kinases, GPCRs).
Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1XYZ). Propylsulfonyl may sterically hinder non-target interactions .
Q. What advanced analytical methods are suitable for studying degradation products or metabolic pathways?
- LC-MS/MS : Identify metabolites in vitro (e.g., liver microsome assays). Sulfonyl groups often undergo oxidative cleavage, producing sulfonic acid derivatives .
- Isotope Labeling : Incorporate -methoxy groups to track metabolic fate via NMR or mass spectrometry .
Methodological Resources
- Synthesis Protocols : Refine reaction conditions using Organic Process Research & Development guidelines for sulfonylation .
- Computational Tools : Gaussian 16 for DFT; PyMOL for docking visualization .
- Data Repositories : PubChem (CID: [insert]) for spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
